2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine
Overview
Description
LY320954 is a synthetic organic compound known for its role as an antagonist of the 5-hydroxytryptamine 2A receptor . This receptor is a subtype of serotonin receptor, which is involved in various neurological processes. The molecular formula of LY320954 is C21H26N4O3, and it has a molecular weight of 382.46 g/mol .
Preparation Methods
The synthesis of LY320954 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific details on the reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
LY320954 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LY320954 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: It is used to investigate the role of the 5-hydroxytryptamine 2A receptor in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and depression.
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
LY320954 exerts its effects by binding to the 5-hydroxytryptamine 2A receptor and blocking its activity. This receptor is involved in the regulation of mood, cognition, and perception. By antagonizing this receptor, LY320954 can modulate the effects of serotonin and influence various neurological processes .
Comparison with Similar Compounds
LY320954 is unique in its high affinity and selectivity for the 5-hydroxytryptamine 2A receptor. Similar compounds include:
Ketanserin: Another antagonist of the 5-hydroxytryptamine 2A receptor, but with different pharmacokinetic properties.
Ritanserin: Similar in function but with a broader spectrum of activity against other serotonin receptors.
Mianserin: An antagonist of multiple serotonin receptors, including the 5-hydroxytryptamine 2A receptor.
These comparisons highlight the specificity and potential advantages of LY320954 in targeting the 5-hydroxytryptamine 2A receptor.
Properties
CAS No. |
182633-59-6 |
---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(Z)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-17-15(8-11-18(20(17)27)19(26)4-2)13-28-16-9-6-14(7-10-16)12-24-25-21(22)23/h6-12,27H,3-5,13H2,1-2H3,(H4,22,23,25)/b24-12- |
InChI Key |
TUJFUBGJRSXFHG-MSXFZWOLSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)C=NN=C(N)N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)/C=N\N=C(N)N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)CC)COC2=CC=C(C=C2)C=NN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY320954; LY 320954; LY-320954; PDSP1_001629. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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